molecular formula C9H14ClN5 B1363302 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine CAS No. 322691-38-3

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

Cat. No. B1363302
M. Wt: 227.69 g/mol
InChI Key: NIQPQNNFLHVTLK-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C9H14ClN5 and a molecular weight of 227.7 . It is a solid substance that should be stored at -20°C, sealed, and away from moisture and light .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14ClN5/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3,(H2,11,12,13) . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 227.7 . The compound should be stored at -20°C, sealed, and away from moisture and light to maintain its stability .

Scientific Research Applications

1. Regioselective Synthesis of New Pyrimidine Derivatives

  • Application Summary : This compound is used in the regioselective synthesis of new pyrimidine derivatives. The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Methods of Application : The compound was prepared using organolithium reagents. The reaction of the compound with N,N-dimethylethylenediamine afforded a product exclusively .
  • Results or Outcomes : The study found that an increase in the hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .

2. Synthesis of Pharmacologically Active Decorated Six-Membered Diazines

  • Application Summary : Pyrimidine derivatives, including “4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity .
  • Methods of Application : The synthetic approaches applied in preparing these compounds are diverse and often involve complex chemical reactions .
  • Results or Outcomes : These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, anti-inflammatory, and analgesic activities .

3. Hypoxic-Cytotoxic Agents

  • Application Summary : A derivative containing 3-(4-methylpiperazin-1-yl) showed potent activity, demonstrating its potential as a hypoxic-cytotoxic agent.
  • Methods of Application : The study discussed the synthesis of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with piperazine and aniline derivatives.
  • Results or Outcomes : The derivative showed potent activity, indicating its potential use as a hypoxic-cytotoxic agent.

4. Synthesis of Pyrazolo-Pyridine Derivatives

  • Application Summary : This compound is used in the synthesis of pyrazolo-pyridine derivatives .
  • Methods of Application : The compound is used as a solvating and stabilizing agent in the preparation of uniform Ag nanoparticles .
  • Results or Outcomes : The study did not provide specific results or outcomes related to this application .

5. Synthesis of Imatinib

  • Application Summary : Imatinib, a therapeutic agent used to treat leukemia, is synthesized using a compound structurally similar to "4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine" .
  • Methods of Application : The synthesis of Imatinib involves complex chemical reactions .
  • Results or Outcomes : Imatinib has been shown to effectively inhibit the activity of tyrosine kinases, making it a valuable treatment for leukemia .

6. Synthesis of Pyrazolo-Pyrazine Derivatives

  • Application Summary : This compound is used in the synthesis of pyrazolo-pyrazine derivatives .
  • Methods of Application : The compound is used as a solvating and stabilizing agent in the preparation of uniform Ag nanoparticles .
  • Results or Outcomes : The study did not provide specific results or outcomes related to this application .

7. Synthesis of Imatinib

  • Application Summary : Imatinib, a therapeutic agent used to treat leukemia, is synthesized using a compound structurally similar to "4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine" .
  • Methods of Application : The synthesis of Imatinib involves complex chemical reactions .
  • Results or Outcomes : Imatinib has been shown to effectively inhibit the activity of tyrosine kinases, making it a valuable treatment for leukemia .

Future Directions

The future directions for the study of this compound could include further investigation into its potential biological activities, such as antiviral and antitumor effects . Additionally, more research could be done to explore its synthesis and reactivity. As always, any future research should be conducted following appropriate safety guidelines.

properties

IUPAC Name

4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN5/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQPQNNFLHVTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363305
Record name 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

CAS RN

322691-38-3
Record name 4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=322691-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Amino-4,6-dichloropyrimidine (15 g, 91 mmol) was treated with 1-methylpiperazine (10.1 g, 100 mmol), treated with Et3N (90 mL, 0.64 mol), treated with EtOH (185 mL), heated to 80° C. over night, cooled, concentrated and partitioned between CH2Cl2 (100 mL) and 1 M NaOH (125 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (4×100 mL). The combined CH2Cl2 layers were dried (MgSO4), filtered, concentrated and crystallized from EtOAc to provide 14.9 g (71%) of the title compound. 1H NMR (CDCl3) δ 2.34 (s, 3H), 2.45 (m, 4H), 3.60 (m, 4H), 4.82 (s, 2H), 5.96 (s, 1H); MS (DCl—NH3) m/z 228 (M+H)+
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15 g
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90 mL
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185 mL
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Yield
71%

Synthesis routes and methods III

Procedure details

A mixture of 2-Amino-4,6-dichloropyrimidine (1.0 g, 6.1 mmol, Alfa Aesar, Cat. No. A11330), 1-methyl piperazine (0.74 mL, 6.7 mmol, Aldrich, Cat. No. 130001), and N,N-diisopropylethylamine (1.3 mL, 7.3 mmol) in isopropyl alcohol (5 mL) was heated at 110° C. for 2 hours. The reaction mixture was cooled to room temperature (r.t.). The precipitate formed was filtered and then washed by a small amount of isopropanol. The precipitate collected was dried under vacuum to afford this compound and used in the next step without further purification. LCMS(M+H)+: m/z=228.1.
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1.3 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Schreeb, M Walter, D Odadzic… - Die Pharmazie-An …, 2013 - ingentaconnect.com
The human histamine H4 receptor (hH4R) is a promising new target in the therapy of inflammatory and immunomodulatory diseases. The 2,4,6-triaminopyrimidine structure has been …
Number of citations: 9 www.ingentaconnect.com
K Sander, T Kottke, Y Tanrikulu, E Proschak… - Bioorganic & medicinal …, 2009 - Elsevier
The human histamine H 4 receptor (hH 4 R) is a promising new target in the therapy of inflammatory diseases and disorders of the immune system. For the development of new H 4 R …
Number of citations: 75 www.sciencedirect.com
J Lee, KN More, SA Yang, VS Hong - Bulletin of the Korean …, 2014 - researchgate.net
Pim kinases are promising targets in the treatment of hematopoietic and solid cancers. Meridianin C was chosen as a starting point to discover novel pim kinase inhibitors. Using known …
Number of citations: 13 www.researchgate.net
S Schultes, S Nijmeijer, H Engelhardt, AJ Kooistra… - …, 2013 - pubs.rsc.org
The increasing number of G protein-coupled receptor (GPCR) crystal structures offers new opportunities for histamine receptor homology modeling. However, computational prediction …
Number of citations: 33 pubs.rsc.org
D Bayramoğlu, M Güllü - Polycyclic Aromatic Compounds, 2022 - Taylor & Francis
A very simple and efficient procedure for the synthesis of novel pyrimido[1,2-a]pyrimidine derivatives is described. Thermal cyclization reactions of 2-aminopyrimidine and its substituted …
Number of citations: 1 www.tandfonline.com
DM Klug, L Tschiegg, R Diaz… - Journal of medicinal …, 2019 - ACS Publications
Human African trypanosomiasis (HAT) is a neglected tropical disease caused by infection with either of two subspecies of the parasite Trypanosoma brucei. Due to a lack of economic …
Number of citations: 10 pubs.acs.org

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